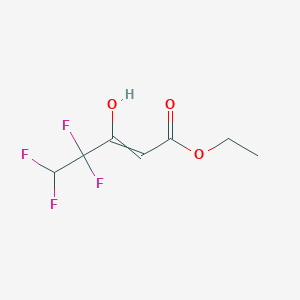
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is a chemical compound with the molecular formula C7H8F4O3 It is an α,β-unsaturated carboxylic ester, characterized by the presence of a hydroxyl group and four fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of ethyl acetoacetate with tetrafluoroethylene in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a Michael addition followed by an elimination step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate.
Reduction: Ethyl 4,4,5,5-tetrafluoropentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis under physiological conditions, releasing the active form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4,4,5,5-tetrafluoropentanoate: Similar structure but lacks the hydroxyl group.
Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to the combination of its hydroxyl group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
138709-59-8 |
|---|---|
Fórmula molecular |
C7H8F4O3 |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h3,6,12H,2H2,1H3 |
Clave InChI |
WLSBBICSJQECJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C(C(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


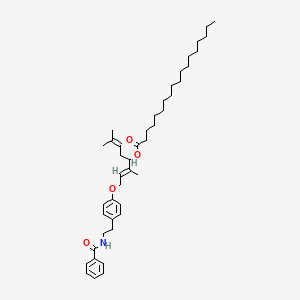
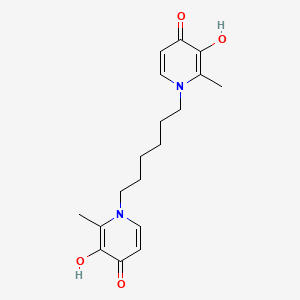
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)

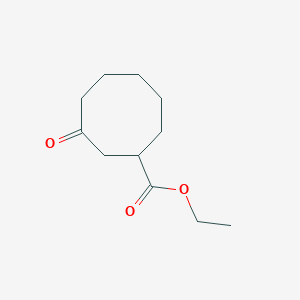
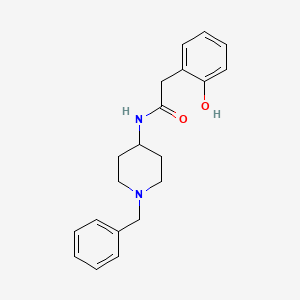
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)

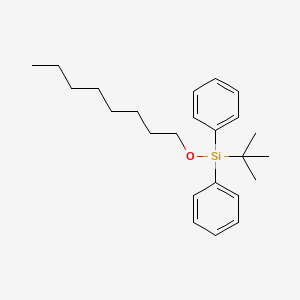
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
